Orpressin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

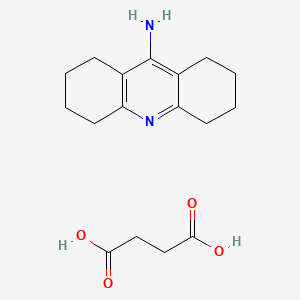

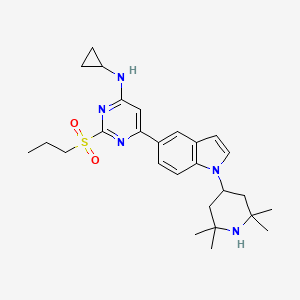

Orpressin, also known as ornipressin or ornithine-vasopressin, is a synthetic analog of vasopressin . It has an ORNITHINE substitution at residue 8 of the cyclic nonapeptide . It is used as a local vasoconstrictor and hemostatic . The molecular weight of Orpressin is 1042.20 and its formula is C45H63N13O12S2 .

Physical And Chemical Properties Analysis

Orpressin has a molecular weight of 1042.20 and its formula is C45H63N13O12S2 . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the resources I have.Applications De Recherche Scientifique

Cardiac Effects : Ornipressin (POR-8®) is used primarily as a peripheral vasoconstrictor, often in combination with local anesthetics. It may cause cardiac effects, largely through changes in coronary flow, potentially leading to myocardial depressive effects due to reduced myocardial perfusion and direct effects on myocardial tissue (Graf et al., 1997).

Coronary Blood Circulation and Peripheral Circulation : Ornipressin has been observed to affect both coronary and peripheral circulation, leading to increased blood pressure, changes in heart rate, and vasopressor activity on coronary arteries. These effects suggest a need to reevaluate the use of ornipressin in clinical practice (Veit et al., 1993).

Severe Myocardial Ischemia : There are reported cases of severe myocardial ischemia following local infiltration with ornipressin, indicating that systemic hemodynamic changes induced by ornipressin may lead to severe myocardial ischemia due to coronary vasoconstriction (Veit et al., 1993).

Hepatorenal Syndrome Treatment : Ornipressin, combined with albumin infusion, has been effective in reversing hepatorenal syndrome, showing improvement in circulatory function without causing intestinal, myocardial, or distal ischemia (Úriz et al., 2000).

Treatment for Congenital and Acquired Bleeding Disorders : Desmopressin, a synthetic analogue of vasopressin, has been established as a nontransfusional treatment for mild and moderate hemophilia, von Willebrand disease, and other hemorrhagic conditions, showing efficacy in increasing factor VIII coagulant activity and shortening bleeding time (Mannucci, 1988).

Functional Renal Failure in Liver Cirrhosis : Ornipressin has shown positive effects on renal function and hemodynamics in patients with decompensated cirrhosis and renal failure. It leads to improved renal function and a reversal of the hyperdynamic circulation, indicating its potential use in managing functional renal failure in advanced liver cirrhosis (Lenz et al., 1991).

Propriétés

IUPAC Name |

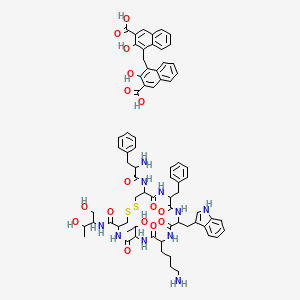

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJSELDHDXYDKX-HPILINOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H67N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1102.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)